molecular formula C22H30 B1596793 4-n-Decylbiphenyl CAS No. 93972-02-2

4-n-Decylbiphenyl

Cat. No. B1596793
CAS RN: 93972-02-2
M. Wt: 294.5 g/mol
InChI Key: YYBDFGOLQQVHDV-UHFFFAOYSA-N
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Description

4-n-Decylbiphenyl (4-n-D) is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields. 4-n-D is a compound of two phenyl rings linked together by a carbon-carbon bond. It is a colorless, odorless, and non-toxic compound that has been used in a variety of laboratory experiments and research studies. The molecule has been studied for its ability to act as an antioxidant, to promote cell growth, and to act as an anti-inflammatory agent. In addition, 4-n-D has been studied for its potential to act as a neuroprotectant, a cancer-fighting agent, and an anti-cancer agent.

Scientific Research Applications

Ecotoxicological Evaluation

One significant area of research regarding biphenyl compounds, such as 4-n-Decylbiphenyl, is in ecotoxicology. A study conducted by Jiangning et al. (2004) used 4-aminobiphenyl (4-ABP), a compound structurally similar to 4-n-Decylbiphenyl, to assess its ecotoxicological effects. The study utilized a battery of ecotoxicological model systems, including the immobilization of Daphnia magna, development of zebrafish embryos, and inhibition of mammalian cell proliferation. The findings revealed that 4-ABP is toxic to both aquatic organisms and mammalian cells, suggesting potential environmental and health risks associated with these compounds (Jiangning et al., 2004).

Chemical Genetics in Drug Discovery

Another application is in chemical genetics for drug discovery. A review by Cai et al. (2006) highlighted the use of chemical genetics, which includes the use of compounds like 4-n-Decylbiphenyl, in studying biological systems and discovering new drugs, targets, and signaling pathways. The review particularly focused on the development of apoptosis inducers, an important area in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).

Green Chemistry in Pharmaceutical Education

In pharmaceutical education, a study by Costa et al. (2012) introduced green Suzuki coupling using water as a primary solvent, focusing on the synthesis of ethyl (4-phenylphenyl)acetate, a biaryl with potential anti-arthritic properties. This experiment used a derivative of biphenyl and emphasized the importance of green chemistry principles in pharmaceutical education (Costa et al., 2012).

Studies on Genotoxicity and Carcinogenicity

Research on the genotoxicity and carcinogenicity of biphenyl derivatives is also crucial. Cohen et al. (2006)

evaluated 4-aminobiphenyl (4-ABP) within the IPCS Human Relevance Framework. This study examined its mode of action involving metabolic activation and subsequent DNA binding, leading to mutations and cancer development. The evaluation indicated the potential human carcinogenicity of 4-ABP, which is significant for understanding the risks associated with biphenyl derivatives like 4-n-Decylbiphenyl (Cohen et al., 2006).

Liquid Crystal Display Devices

Gray and Mosley (1976) explored the use of biphenyl derivatives in liquid crystal display (LCD) devices. They investigated mixtures of 4-cyano-4′-n-octylbiphenyl and 4-cyano-4′-n-decylbiphenyl, finding a eutectic mixture suitable for use in smectic LCD devices due to its wide smectic range and narrow nematic range. This research highlights the potential of biphenyl derivatives in the development of advanced display technologies (Gray & Mosley, 1976).

Safety And Hazards

The safety data sheet for 4-n-Decylbiphenyl indicates that it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3). It may also pose a short-term (acute) aquatic hazard (Category 1) and long-term (chronic) aquatic hazard (Category 1) .

properties

IUPAC Name

1-decyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30/c1-2-3-4-5-6-7-8-10-13-20-16-18-22(19-17-20)21-14-11-9-12-15-21/h9,11-12,14-19H,2-8,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBDFGOLQQVHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384286
Record name 4-n-Decylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-n-Decylbiphenyl

CAS RN

93972-02-2
Record name 4-Decyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93972-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-n-Decylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
T Manisekaran, RK Bamezai, NJ Sharma… - Molecular Crystals and …, 1995 - Taylor & Francis
… For this purpose, we have chosen 4-cyano-4'-ndecylbiphenyl. The subsequent papers will deal with some of its higher as well as lower homologs. The title compound was obtained from …
Number of citations: 19 www.tandfonline.com
JD Bunning, JL Butcher - Liquid Crystals, 1996 - Taylor & Francis
Twenty esters selected from the first ten homologues of each of the 4′-n-octylbiphenyl-, 4′-n-nonylbiphenyl- and 4′-n-decylbiphenyl-4-yl 5-n-alkylthiophene-2-carboxylates have …
Number of citations: 3 www.tandfonline.com
JL Butcher, DJ Byron, AS Matharu, RC Wilson - Liquid Crystals, 1995 - Taylor & Francis
… The spectroscopic characteristics of the esters of the three homologous series investigated are very similar and the following data refer to 4'-n-decylbiphenyl-4-y1 5-ndecylthiophene-2-…
Number of citations: 15 www.tandfonline.com
SV Snegir, OL Kapitanchuk, E Lacaze… - Molecular Crystals and …, 2014 - Taylor & Francis
… We report the scanning tunnelling microscopy (STM) observation of a self-organization of 4-cyano-4′-n-decylbiphenyl (10CB) molecules on the reconstructed Au(111) surface. The self-…
Number of citations: 2 www.tandfonline.com
GW Gray, A Mosley - Journal of the Chemical Society, Chemical …, 1976 - pubs.rsc.org
… The transition temperatures of mixtures of 4-cyano-4′-n-octylbiphenyl and 4-cyano-4′-n-decylbiphenyl have been obtained and plotted against composition; the eutectic mixture has …
Number of citations: 5 pubs.rsc.org
S Snegir, YJ Dappe, OL Kapitanchuk… - Physical Chemistry …, 2020 - pubs.rsc.org
… on three different substrates (HOPG, MoS 2 , and Au[111]) together with DFT calculations allow for analysis of the origin of the self-assembly of 4-cyano-4′-n-decylbiphenyl (10CB) …
Number of citations: 5 pubs.rsc.org
JL Butcher - 1991 - search.proquest.com
… (1) 4'-n-octylbiphenyl-4-yl 5-n-alkylthiophene-2-carboxylates (2) 4'-n-nonylbiphenyl-4-yl 5-n-alkylthiophene-2-carboxylates (3) 4'-n-decylbiphenyl-4-yl 5-n-alkylthiophene-2-carboxylates …
Number of citations: 3 search.proquest.com
BK Sadashiva, A Ghode - Liquid Crystals, 1994 - Taylor & Francis
The synthesis and mesomorphic properties of a homologous series of N-(2-hydroxy-4-n-alkoxybenzylidene)-4′'-n-decylphenylanilines and their platinum(II) and oxovanadium(IV) …
Number of citations: 11 www.tandfonline.com
Rajnikant, VK Gupta, R Gupta, A Kumar… - Crystallography …, 2000 - Springer
The structure of a liquid crystal of 4-cyano-4′-n-octyloxybiphenyl (C 21 H 25 NO) is determined by X-ray diffraction analysis. The compound crystallizes in the triclinic crystal system …
Number of citations: 4 link.springer.com
DD Parghi, SM Kelly, JW Goodby - Ferroelectrics, 1998 - Taylor & Francis
… The corresponding 4-n-decylbiphenyl-4'carboxylic acid used in the preparations of compounds 1 and 2 was commercially available. The necessary branched-chain 3-fluoro-4…
Number of citations: 3 www.tandfonline.com

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